molecular formula C12H18N2 B1267669 1-Benzylpiperidin-3-amine CAS No. 60407-35-4

1-Benzylpiperidin-3-amine

Cat. No. B1267669
CAS RN: 60407-35-4
M. Wt: 190.28 g/mol
InChI Key: HARWNWOLWMTQCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzylpiperidin-3-amine and related derivatives involves several chemical strategies. One approach includes the SiO2-H3PO4 catalyzed condensation of aryl amines and substituted benzaldehydes under microwave irradiation to produce Schiff bases, including (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines with yields exceeding 85% (Mayavel et al., 2015). Another method involves the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines with primary and secondary amines in the presence of lithium perchlorate, leading to trans-4-Amino-1-benzyl-3-hydroxypiperidines (Veselov et al., 2009).

Molecular Structure Analysis

The molecular structure of derivatives of 1-Benzylpiperidin-3-amine, such as (E)-N-(4-nitrobenzylidene)-1-benzylpiperidin-4-amine, has been established through X-ray diffraction (XRD) techniques. These studies provide insight into the crystallographic and molecular geometry of these compounds, facilitating a deeper understanding of their chemical behavior (Mayavel et al., 2015).

Chemical Reactions and Properties

1-Benzylpiperidin-3-amine undergoes various chemical reactions, including one-pot synthesis methods that involve the intramolecular cyclization of unsaturated amines for the efficient creation of 3-azido- and 3-aminopiperidines. These methodologies enable the versatile incorporation of azide and amino functionalities, important for pharmaceutical and biological applications (Ortiz et al., 2014).

Scientific Research Applications

Synthesis of E-imines and XRD Structure Analysis

1-Benzylpiperidin-3-amine is used in the synthesis of a series of Schiff bases, including (E)-N-(substituted benzylidene)-1-benzylpiperidin-4-amines, through solvent-free condensation. This process is facilitated by SiO2-H3PO4 catalysis under microwave irradiation, yielding high imine quantities. These imines are characterized by their physical constants and spectroscopic data. The study also includes the X-ray diffraction (XRD) structure of specific derivatives (Mayavel, Thirumurthy, Dineshkumar, & Thirunarayanan, 2015).

Catalytic Amination for Pharmaceutical Intermediates

1-Benzylpiperidin-3-amine is utilized in the catalytic intermolecular benzylic C(sp3)-H amination, enabling the direct installation of 2-aminopyridine into benzylic positions. This method, which involves iron catalysis, is significant for synthesizing benzylamine structures with potential applications in medicinal chemistry and drug discovery (Khatua, Das, Patra, Das, Roy, & Chattopadhyay, 2022).

Role in the Synthesis of Antitumor Alkaloid Analogues

The compound is involved in the synthesis of trans-3-amino-1-benzylpiperidin-4-ols, which are intermediates in creating stereochemical analogues of antitumor piperidine alkaloids. This synthesis represents a unique regio- and stereospecific Lewis acid-catalyzed process (Grishina, Veselov, Safronova, Mazur, & Samoshin, 2017).

Development of Multifunctional Agents for Alzheimer's Disease

1-Benzylpiperidin-3-amine derivatives have been explored for their potential as multifunctional agents in treating Alzheimer's disease. These compounds demonstrate activities against cholinesterase and monoamine oxidase, suggesting their role in developing new therapeutics for neurodegenerative disorders (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).

Applications in Asymmetric Synthesis

The compound is a key intermediate in the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides. This process efficiently produces enantioenriched 3-aminopiperidine derivatives, important in the synthesis of various natural products and pharmaceutical drugs (Royal, Dudognon, Berhal, Bastard, Boudet, Ayad, & Ratovelomanana-Vidal, 2016).

Safety And Hazards

When handling 1-Benzylpiperidin-3-amine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . The compound should be stored at 4° C .

properties

IUPAC Name

1-benzylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARWNWOLWMTQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329608
Record name 1-benzylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidin-3-amine

CAS RN

60407-35-4
Record name 1-benzylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpiperidin-3-amine
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Synthesis routes and methods

Procedure details

After the reaction liquid had been adjusted to a pH of 13 by the addition of 5 N aqueous solution of sodium hydroxide, N-benzyl-3-aminopiperidine was extracted with 1 L of toluene, and was then further extracted from the aqueous phase with 1 L of toluene. After the solvent had been distilled under reduced pressure away from a combination of the organic phases thus obtained, (R)—N-benzyl-3-aminopiperidine was purified by distillation. Thus, 17.7 g of (R)—N-benzyl-3-aminopiperidine were obtained in the form of colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Panek, A Więckowska, T Wichur, M Bajda… - European journal of …, 2017 - Elsevier
… Following the procedure G, reaction of 1-benzylpiperidin-3-amine (20) (128 mg, 0.673 mmol) with 2-(2-bromoethyl)isoindoline-1,3-dione (1) (171 mg, 0.673 mmol) and K 2 CO 3 (134 mg…
Number of citations: 87 www.sciencedirect.com
H Kubota, T Watanabe, A Kakefuda, N Masuda… - Bioorganic & medicinal …, 2004 - Elsevier
… 1-Benzylpiperidin-3-amine 16 (31) was reacted with 4-nitrophenyl chloroformate followed by treatment with 4 to provide urea 32. Deprotection of benzyl group followed by alkylation …
Number of citations: 18 www.sciencedirect.com
M Zak, R Mendonca, M Balazs, K Barrett… - Journal of Medicinal …, 2012 - ACS Publications
Herein we report the discovery of the C-2 methyl substituted imidazopyrrolopyridine series and its optimization to provide potent and orally bioavailable JAK1 inhibitors with selectivity …
Number of citations: 52 pubs.acs.org

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